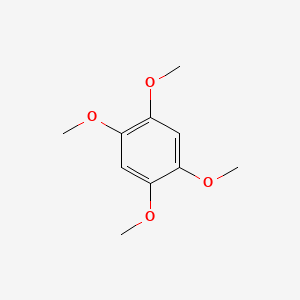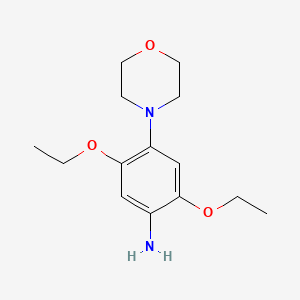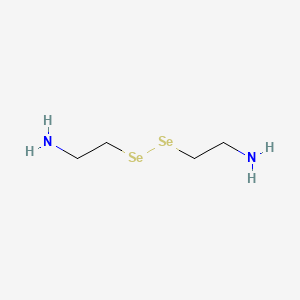
Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester typically involves the phosphorylation of uridine derivatives. The process often includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the phosphorylation of uridine derivatives. This method is advantageous due to its high specificity and yield. Additionally, large-scale chemical synthesis can be optimized by using automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while reduction can produce deoxyuridine derivatives .
Scientific Research Applications
Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester has diverse applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study nucleotide sugar metabolism.
Biology: The compound is employed in cell signaling studies, particularly in understanding the role of nucleotide sugars in cellular processes.
Medicine: It has potential therapeutic applications in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester involves its role as a nucleotide sugar. It acts as a donor of sugar moieties in glycosylation reactions, which are crucial for the biosynthesis of glycoconjugates. The compound interacts with specific enzymes, such as glycosyltransferases, to transfer the sugar moiety to target molecules. This process is essential for the formation of glycoproteins, glycolipids, and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate glucose (UDP-glucose): A nucleotide sugar involved in glycogen synthesis.
Uridine diphosphate galactose (UDP-galactose): A nucleotide sugar used in the biosynthesis of glycoproteins and glycolipids.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the synthesis of glycosaminoglycans.
Uniqueness
Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester is unique due to the presence of the 2-deoxy-2-fluoro modification. This modification enhances its stability and alters its reactivity compared to other nucleotide sugars. The fluorine atom can influence the compound’s interaction with enzymes and other biomolecules, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C15H23FN2O16P2 |
|---|---|
Molecular Weight |
568.29 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
NGTCPFGWXMBZEP-NQQHDEILSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O |
Synonyms |
UDP-2-fluoro-2-deoxy-D-glucose UDP-FGlc uridine-2-deoxy-2-fluoro-D-glucose diphosphate este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)





![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)





